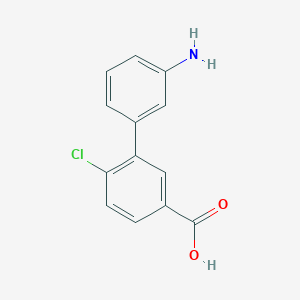

3-(3-Aminophenyl)-4-chlorobenzoic acid

Description

Contextualization within Benzoic Acid Derivatives and Aminophenyl Halogenated Compounds

3-(3-Aminophenyl)-4-chlorobenzoic acid is fundamentally a derivative of benzoic acid. Benzoic acid is the simplest aromatic carboxylic acid, consisting of a benzene (B151609) ring attached to a carboxyl (-COOH) group. wikipedia.org The presence of this group defines the compound's acidic nature and provides a site for reactions such as esterification or amide formation. wikipedia.orgturito.com

The core benzoic acid structure is modified by two key substituents, placing the compound within specific chemical subclasses:

Halogenated Benzoic Acids : The chlorine atom attached to the benzene ring at position 4 (para to the carboxylic acid) makes it a halogenated derivative. Halogens exert a negative inductive (-I) effect, withdrawing electron density from the aromatic ring. thetestmag.comstackexchange.com This electronic effect stabilizes the resulting carboxylate anion, thereby increasing the acidity of the compound relative to unsubstituted benzoic acid. thetestmag.comstackexchange.com

The combination of a halogenated benzoic acid moiety and an aminophenyl substituent results in a multifunctional molecule with a unique profile of electronic and chemical properties.

Historical Perspective of Chemical Synthesis for Structurally Related Scaffolds

The synthesis of the biaryl core, which forms the backbone of 3-(3-aminophenyl)-4-chlorobenzoic acid, is a central challenge in organic chemistry. The methods for forming the crucial carbon-carbon (C-C) bond between two aromatic rings have evolved significantly over more than a century. numberanalytics.comnih.gov

Ullmann Coupling The earliest successful method for biaryl synthesis was the Ullmann reaction, first reported by Fritz Ullmann in 1901. numberanalytics.comwikipedia.org This reaction traditionally involves the copper-mediated coupling of two aryl halide molecules to form a symmetrical biaryl. wikipedia.org While groundbreaking, the classic Ullmann reaction was often plagued by limitations, including the need for harsh reaction conditions (high temperatures), stoichiometric amounts of copper metal, and often erratic yields. wikipedia.org A related process, the Ullmann condensation or Goldberg reaction, uses a copper catalyst to form carbon-nitrogen (C-N) bonds between an aryl halide and an amine, a reaction relevant to the synthesis of aminophenyl structures. nih.govwikipedia.orgresearchgate.net

Suzuki-Miyaura Cross-Coupling A major advancement in biaryl synthesis came with the development of palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura cross-coupling has become one of the most powerful and widely used methods. numberanalytics.comnih.gov This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. nih.govacs.org The synthesis of 3-(3-aminophenyl)-4-chlorobenzoic acid or its precursors could conceptually be achieved by coupling a 4-chloro-3-halobenzoic acid derivative with 3-aminophenylboronic acid. sigmaaldrich.com The Suzuki-Miyaura reaction offers significant advantages over the Ullmann coupling, including milder reaction conditions, higher yields, greater functional group tolerance, and the use of only catalytic amounts of the metal. nih.govnih.gov

Table 2: Comparison of Historical Biaryl Synthesis Methods

| Feature | Ullmann Coupling | Suzuki-Miyaura Cross-Coupling |

|---|---|---|

| Metal | Copper (Cu) | Palladium (Pd) |

| Year of Discovery | 1901 numberanalytics.comwikipedia.org | 1979 |

| Typical Reactants | Aryl Halide + Aryl Halide | Aryl Halide + Arylboronic Acid nih.gov |

| Metal Requirement | Stoichiometric | Catalytic nih.gov |

| Reaction Conditions | Harsh (high temperatures) wikipedia.orgwikipedia.org | Mild nih.gov |

| Scope | More limited, sensitive to functional groups | Broad, high functional group tolerance nih.gov |

The evolution from the copper-mediated Ullmann reaction to palladium-catalyzed methods like the Suzuki-Miyaura coupling represents a significant leap in synthetic efficiency and versatility, making complex biaryl structures like 3-(3-aminophenyl)-4-chlorobenzoic acid more accessible for research and development. nih.gov

Structural Features and their Chemical Significance

The chemical identity and potential utility of 3-(3-aminophenyl)-4-chlorobenzoic acid are dictated by its distinct structural components:

The Biaryl Scaffold : The core of the molecule is a biphenyl (B1667301) system, where two phenyl rings are linked by a single C-C bond. This structural motif is of great importance in medicinal chemistry and materials science, as the defined spatial relationship between the two rings can be crucial for biological activity or material properties. numberanalytics.comnih.gov The presence of two rotatable bonds allows for conformational flexibility, which can influence how the molecule interacts with its environment. nih.gov

The Carboxylic Acid Group (-COOH) : As a primary functional group, the carboxylic acid moiety renders the molecule acidic. wikipedia.org It is a polar group capable of acting as both a hydrogen bond donor and acceptor, which strongly influences the compound's solubility and intermolecular interactions. turito.com This group is a key site for chemical modification, allowing for the synthesis of esters, amides, and other derivatives. acs.org

The Chlorine Atom (-Cl) : The chlorine substituent on the first phenyl ring is an electron-withdrawing group. Its primary influence is through the inductive effect, which pulls electron density away from the ring and increases the acidity of the para-positioned carboxylic acid group. thetestmag.comstackexchange.com The presence and position of halogen atoms can significantly alter a molecule's electronic distribution and lipophilicity. uc.pt

The Amino Group (-NH₂) : Located on the second phenyl ring, the amino group imparts basic properties to the molecule. It can be protonated to form an ammonium (B1175870) salt and is also a key hydrogen bond donor. nih.gov The position of this group (meta to the biaryl bond) dictates the electronic influence it has on its own ring and its spatial relationship to the rest of the molecule.

Together, these features create a molecule with acidic and basic centers, multiple sites for hydrogen bonding, and a semi-rigid biaryl core, making it a versatile building block for more complex chemical structures.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-aminophenyl)-4-chlorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c14-12-5-4-9(13(16)17)7-11(12)8-2-1-3-10(15)6-8/h1-7H,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBIRQLPLPBMDIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=C(C=CC(=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90688659 | |

| Record name | 3'-Amino-6-chloro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90688659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261943-55-8 | |

| Record name | 3'-Amino-6-chloro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90688659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 3 3 Aminophenyl 4 Chlorobenzoic Acid

Retrosynthetic Analysis Approaches

Retrosynthetic analysis of 3-(3-Aminophenyl)-4-chlorobenzoic acid reveals several key disconnections that form the basis for plausible synthetic routes. The primary bond for disconnection is the C-C bond between the two phenyl rings. This leads to two main precursor fragments: a derivative of 4-chlorobenzoic acid and a derivative of 3-aminobenzene.

A common strategy involves introducing the amino group in a protected form, such as a nitro group, which can be reduced in a later step. This approach avoids potential side reactions and catalyst deactivation by the basic amino group. Therefore, a primary retrosynthetic disconnection leads to 3-(3-nitrophenyl)-4-chlorobenzoic acid.

Further disconnection of the biaryl linkage points towards several powerful cross-coupling reactions. The most prominent approaches are:

Suzuki-Miyaura Coupling: Disconnecting the aryl-aryl bond suggests a coupling between a 4-chloro-3-halobenzoic acid derivative and a 3-nitrophenylboronic acid derivative, or vice versa.

Buchwald-Hartwig Amination: An alternative disconnection considers the formation of the C-N bond at a later stage. This would involve the coupling of a 3-bromophenylboronic acid derivative with a suitable aminating agent after the biaryl core has been established. However, a more direct approach would be the amination of a 3-bromo-4-chlorobenzoic acid derivative, which is less common for forming a C-C coupled product. A more logical Buchwald-Hartwig approach would be to form a precursor, for instance, by coupling 3-bromo-4-chlorobenzoic acid with an aniline (B41778) derivative.

Friedel-Crafts Acylation: This approach involves the formation of a ketone precursor. The disconnection would lead to a 4-chlorobenzoyl chloride derivative and a nitrobenzene (B124822) derivative, which would then undergo acylation. The resulting ketone would require subsequent reduction and manipulation to yield the final product.

Palladium-Catalyzed Carbonylation: This strategy involves the introduction of the carboxylic acid group via carbonylation. A suitable precursor would be a biaryl halide, which could be synthesized via a Suzuki-Miyaura coupling, followed by a palladium-catalyzed carbonylation reaction.

Classical Synthetic Routes

Based on the retrosynthetic analysis, several classical synthetic routes can be devised for the synthesis of 3-(3-Aminophenyl)-4-chlorobenzoic acid.

Suzuki-Miyaura Cross-Coupling Strategies

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of C-C bonds between aryl groups and is a primary strategy for synthesizing biaryl compounds. nih.govlibretexts.org The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an aryl halide or triflate in the presence of a base. libretexts.org

A plausible route to 3-(3-Aminophenyl)-4-chlorobenzoic acid via Suzuki-Miyaura coupling would involve the initial synthesis of 3-(3-nitrophenyl)-4-chlorobenzoic acid, followed by the reduction of the nitro group. The key coupling step could be between 3-bromo-4-chlorobenzoic acid and 3-nitrophenylboronic acid.

Representative Reaction Conditions for Suzuki-Miyaura Coupling:

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene (B28343)/Ethanol (B145695)/Water | 80 | 85-95 | researchgate.net |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/Water | 100 | 90-98 | researchgate.net |

| PdCl₂(dppf) | - | K₂CO₃ | DME/Water | 90 | 88-96 | researchgate.net |

This table presents typical conditions for Suzuki-Miyaura couplings of aryl halides and boronic acids and are representative of conditions that could be applied to the synthesis of the target compound's precursors.

The subsequent reduction of the nitro group to an amine can be achieved using various standard reducing agents, such as tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd), or iron powder in acidic medium. google.com

Buchwald-Hartwig Amination Approaches

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgnih.gov This reaction has become a powerful tool for the synthesis of aryl amines from aryl halides or triflates. wikipedia.org While not directly forming the biaryl bond of the target molecule, it can be a key step in certain synthetic strategies.

A potential route could involve the synthesis of a biaryl precursor followed by amination. For instance, a Suzuki coupling could yield 3-(3-bromophenyl)-4-chlorobenzoic acid, which could then undergo a Buchwald-Hartwig amination with an ammonia (B1221849) equivalent or a protected amine.

A more direct, albeit less common, approach for this specific target would be to couple 3-bromo-4-chlorobenzoic acid with 3-aminophenylboronic acid. However, the free amino group can complicate the reaction. A more viable strategy is to use a protected aniline derivative.

Typical Catalytic Systems for Buchwald-Hartwig Amination:

| Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 | wikipedia.org |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 100-120 | nih.gov |

| [Pd(allyl)Cl]₂ | t-BuXPhos | Cs₂CO₃ | Toluene | 100 | nih.gov |

This table provides examples of catalyst systems commonly used in Buchwald-Hartwig amination reactions.

The choice of ligand is crucial in the Buchwald-Hartwig amination, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. wikipedia.org

Friedel-Crafts Acylation Precursor Chemistry

The Friedel-Crafts acylation is a classic method for the formation of aryl ketones through the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comsigmaaldrich.comnih.gov This method can be employed to synthesize a ketone precursor that can then be converted to the target molecule.

A plausible synthetic sequence would involve the Friedel-Crafts acylation of nitrobenzene with 4-chlorobenzoyl chloride to produce 4-chloro-3'-nitrophenyl-benzophenone. The nitro group can then be reduced to an amino group, and the ketone can be reduced to a methylene (B1212753) group via methods like the Wolff-Kishner or Clemmensen reduction. Finally, the carboxylic acid can be introduced, for example, by oxidation of a methyl group if the starting material was 4-chloro-3-methylbenzoyl chloride.

Key Steps in a Friedel-Crafts Acylation Approach:

Friedel-Crafts Acylation: Reaction of 4-chlorobenzoyl chloride with nitrobenzene using AlCl₃ as a catalyst.

Nitro Group Reduction: Reduction of the nitro group to an amine using standard methods (e.g., SnCl₂/HCl).

Ketone Reduction: Reduction of the ketone to a diarylmethane using Wolff-Kishner (H₂NNH₂, KOH) or Clemmensen (Zn(Hg), HCl) reduction.

Carboxylic Acid Formation: This would ideally be present on the starting benzoyl chloride, for instance, by starting with a derivative of 4-chloro-3-formylbenzoic acid which can be oxidized later.

This route is often less direct and may suffer from issues with regioselectivity and harsh reaction conditions. nih.gov

Palladium-Catalyzed Carbonylation Strategies

Palladium-catalyzed carbonylation reactions are powerful methods for introducing a carbonyl group into an organic molecule, often using carbon monoxide (CO) as the carbonyl source. nih.govresearchgate.net This strategy can be used to synthesize the carboxylic acid moiety of the target molecule in the final steps of the synthesis.

A potential route would first involve the synthesis of a biaryl halide precursor, such as 3-(3-aminophenyl)-4-chloro-1-bromobenzene, via a Suzuki-Miyaura coupling. This precursor could then undergo a palladium-catalyzed carbonylation reaction in the presence of a suitable nucleophile, such as water or an alcohol, to generate the carboxylic acid or ester, respectively.

General Conditions for Palladium-Catalyzed Carbonylation:

| Palladium Source | Ligand | Base | CO Pressure | Solvent | Nucleophile | Reference |

| Pd(OAc)₂ | PPh₃ | Et₃N | 1-10 atm | DMF | H₂O | researchgate.net |

| PdCl₂(PPh₃)₂ | - | DBU | 1 atm | Acetonitrile | CH₃OH | researchgate.net |

| Pd₂(dba)₃ | Xantphos | Et₃N | 1 atm | Dioxane | H₂O | nih.gov |

This table illustrates representative conditions for palladium-catalyzed carbonylation reactions.

The use of a suitable ligand is often necessary to achieve high yields and selectivity in these reactions.

Other Transition Metal-Catalyzed Coupling Reactions

Besides the aforementioned methods, other transition metal-catalyzed reactions can be considered for the synthesis of 3-(3-Aminophenyl)-4-chlorobenzoic acid. For instance, nickel-catalyzed cross-coupling reactions can sometimes offer a more cost-effective alternative to palladium. A patent describes the synthesis of biphenyl (B1667301) tetracarboxylic acid esters using a triphenylphosphine-nickel chloride catalyst with zinc powder as a reducing agent. While not directly applicable to the target molecule, it highlights the potential of nickel catalysis in forming biaryl linkages.

Copper-catalyzed amination reactions, such as the Ullmann condensation, represent an older but still relevant method for forming C-N bonds and could be considered in specific synthetic designs. wikipedia.org

Novel and Emerging Synthetic Techniques

Recent innovations in synthetic chemistry offer promising alternatives to traditional methods, potentially providing greener, more efficient, and highly selective pathways for the construction of biaryl compounds.

Photocatalytic Synthesis Approaches

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions for the generation of reactive intermediates. researchgate.net In the context of synthesizing 3-(3-aminophenyl)-4-chlorobenzoic acid, photocatalysis could be applied to the key C-C bond-forming cross-coupling step. This approach often involves a photoredox cycle where a photocatalyst, upon light absorption, initiates a single electron transfer (SET) process. This can generate radical intermediates from precursors like aryl halides under ambient temperature, potentially avoiding the higher temperatures required in some traditional cross-coupling reactions. researchgate.net

For instance, a hypothetical photocatalytic Suzuki-type coupling could involve the reaction of an aminophenylboronic acid with a suitable chloro-substituted benzoic acid derivative. The selection of the photocatalyst is critical and is based on its redox potential to ensure it can interact effectively with the chosen substrates.

Table 1: Potential Photocatalysts and Their Properties for Biaryl Synthesis

| Photocatalyst | Type | Excitation Wavelength (nm) | Key Features |

|---|---|---|---|

| Eosin Y | Organic Dye | ~520 | Low cost, operates in the visible spectrum. |

| Rose Bengal | Organic Dye | ~550 | Effective for decarboxylative functionalizations. |

| Tris(bipyridine)ruthenium(II) | Metal Complex | ~452 | Tunable redox properties, well-studied. |

This table is illustrative and presents potential candidates for a hypothetical photocatalytic synthesis.

Flow Chemistry Applications in Compound Production

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in batches, offers significant advantages in terms of safety, scalability, and process control. acs.org Implementing the synthesis of 3-(3-aminophenyl)-4-chlorobenzoic acid in a flow system could enhance efficiency and yield. acs.orgnih.gov A typical setup would involve pumping solutions of the coupling partners (e.g., an aryl halide and an arylboronic acid) and a base through a heated column or cartridge packed with a heterogeneous palladium catalyst, such as palladium on carbon (Pd/C). mdpi.com

This approach allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to optimized product formation and minimizing byproduct generation. nih.govacs.org The use of packed-bed reactors with solid-supported catalysts simplifies product purification, as the catalyst is retained within the reactor, preventing metal contamination of the product stream. mdpi.com

Table 2: Comparison of Batch vs. Hypothetical Flow Synthesis for Suzuki-Miyaura Coupling

| Parameter | Traditional Batch Processing | Continuous Flow Processing |

|---|---|---|

| Reaction Time | Hours | Seconds to Minutes mdpi.com |

| Heat Transfer | Inefficient, potential for hotspots | Highly efficient, precise temperature control nih.gov |

| Safety | Higher risk with large volumes | Inherently safer due to small reactor volume nih.gov |

| Scalability | Difficult, requires re-optimization | Straightforward by extending operation time |

| Catalyst Recovery | Requires separate filtration step | Catalyst is contained in a packed bed mdpi.com |

| Productivity | Limited by vessel size | High throughput via continuous operation |

Biocatalytic Transformations and Enzymatic Routes

Biocatalysis leverages the high selectivity of enzymes to perform specific chemical transformations. nih.gov While a single enzyme to catalyze the entire synthesis of 3-(3-aminophenyl)-4-chlorobenzoic acid is unlikely, enzymatic reactions can be crucial for preparing key precursors or performing specific bond formations. Nature has evolved enzymes, such as cytochrome P450s, that can mediate the oxidative coupling of phenolic compounds to form biaryl linkages. nih.gov Through directed evolution, these enzymes can be engineered to accept non-natural substrates and control selectivity. chemrxiv.orgchemistryworld.com

Another approach involves using enzymes for functional group interconversions. For example, engineered amine dehydrogenases or transaminases could be used for the asymmetric synthesis of chiral amine precursors, and hydrolases or peptidases could be employed for peptide bond formation under specific conditions. nih.govnih.gov The use of enzymes often occurs in aqueous media under mild conditions, aligning with the principles of green chemistry. nih.gov

Optimization of Reaction Conditions and Process Parameters

For established synthetic routes like the Suzuki-Miyaura coupling, optimizing reaction conditions is paramount to achieving high yield, selectivity, and process efficiency.

Catalyst Systems and Ligand Design for Enhanced Selectivity

The choice of catalyst and ligand is arguably the most critical factor in a successful cross-coupling reaction. Palladium complexes are the most common catalysts, and their activity is profoundly influenced by the coordinating ligand. researchgate.netvu.nl For challenging couplings, such as those involving less reactive aryl chlorides, bulky and electron-rich phosphine ligands are often required. numberanalytics.commdpi.com These ligands facilitate the key steps of the catalytic cycle—oxidative addition and reductive elimination—and stabilize the palladium center. mdpi.com

Buchwald-type biaryl monophosphine ligands are highly effective for these transformations. numberanalytics.com The specific ligand can be tuned to balance reactivity and stability, preventing catalyst decomposition while promoting high turnover numbers.

Table 3: Influence of Ligand Type on a Model Suzuki-Miyaura Cross-Coupling

| Ligand Type | Example Ligand | General Characteristics | Typical Application |

|---|---|---|---|

| Trialkylphosphine | PCy₃ (Tricyclohexylphosphine) | Electron-rich, bulky. | General purpose for aryl bromides and triflates. |

| Triarylphosphine | PPh₃ (Triphenylphosphine) | Less electron-rich, common but less active for chlorides. | Classic couplings of aryl iodides and bromides. |

| Biaryl Monophosphine | SPhos, XPhos, RuPhos | Very bulky and electron-rich, highly active. numberanalytics.com | Coupling of unreactive aryl chlorides and sterically hindered substrates. |

This table provides a general overview of ligand classes and their typical uses in palladium-catalyzed cross-coupling reactions.

Solvent Effects and Reaction Medium Engineering

The solvent plays a crucial role in cross-coupling reactions by solubilizing reagents, stabilizing catalytic intermediates, and influencing the reaction rate. For Suzuki-Miyaura reactions, a variety of solvents can be used, often as a mixture with water to facilitate the dissolution of the inorganic base. sioc-journal.cn Common organic solvents include toluene, 1,4-dioxane, and tetrahydrofuran (B95107) (THF). acsgcipr.org

The choice of solvent can dramatically affect the reaction outcome. For instance, in Buchwald-Hartwig aminations, a related C-N coupling reaction, solvent choice is highly sensitive, with aprotic solvents like toluene or greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) often providing superior results. acsgcipr.orgnsf.gov The polarity of the solvent can influence the rate of both the oxidative addition and transmetalation steps in the catalytic cycle. vu.nl Recent efforts have also focused on developing catalytic systems that operate in environmentally benign solvents like water or biorenewable oils, often using surfactants to create micelles that act as nanoreactors. acs.org

Table 4: Common Solvents and Their General Effects on Palladium-Catalyzed Cross-Coupling

| Solvent | Polarity | Typical Base Compatibility | General Observations |

|---|---|---|---|

| Toluene | Non-polar | K₂CO₃, K₃PO₄ | Good for many couplings; higher boiling point allows for elevated temperatures. acsgcipr.org |

| 1,4-Dioxane | Polar aprotic | K₂CO₃, Cs₂CO₃ | Widely used but has safety and environmental concerns. acsgcipr.org |

| Tetrahydrofuran (THF) | Polar aprotic | K₂CO₃, Na₂CO₃ | Common, lower boiling point, often used with water. nih.gov |

| Dimethylformamide (DMF) | Polar aprotic | Various | Can sometimes accelerate reactions but can also lead to side reactions. |

| Water (with co-solvent/surfactant) | Highly polar | Various | "Green" solvent, requires water-soluble catalysts or micellar conditions. sioc-journal.cn |

Influence of Temperature and Pressure on Reaction Outcomes

The synthesis of 3-(3-Aminophenyl)-4-chlorobenzoic acid, often achieved through a Suzuki-Miyaura coupling followed by the reduction of a nitro group, is highly sensitive to the reaction conditions. Temperature and pressure play pivotal roles in determining the reaction rate, yield, and purity of the final product.

Temperature Effects:

Temperature is a critical parameter in both the Suzuki-Miyaura coupling and the subsequent nitro group reduction. In the context of the Suzuki-Miyaura reaction, which could be employed to form the C-C bond between the two phenyl rings (e.g., coupling of 3-bromo-4-chlorobenzoic acid with 3-nitrophenylboronic acid), temperature significantly impacts the catalytic activity.

Generally, an increase in temperature accelerates the reaction rate. However, excessively high temperatures can lead to catalyst decomposition, resulting in decreased yields and the formation of byproducts. The optimal temperature for a Suzuki-Miyaura coupling is typically determined empirically and depends on the specific substrates, catalyst system, and solvent used. For many palladium-catalyzed cross-coupling reactions, temperatures in the range of 80-120 °C are common. rsc.org

For the reduction of the nitro group to an amine, a key step to install the amino functionality on the phenyl ring, temperature control is also crucial. Common methods for this reduction include catalytic hydrogenation or the use of reducing metals in acidic media. For instance, using iron in the presence of an acid like ammonium (B1175870) chloride, the reaction temperature is often moderately elevated to ensure a reasonable reaction rate without promoting side reactions.

Interactive Data Table: Effect of Temperature on Suzuki-Miyaura Coupling Yield

Below is a representative data table illustrating the potential effect of temperature on the yield of a Suzuki-Miyaura coupling step in the synthesis of a biphenyl intermediate.

| Entry | Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ / PPh₃ | Toluene/Ethanol/Water | 60 | 12 | 65 |

| 2 | Pd(OAc)₂ / PPh₃ | Toluene/Ethanol/Water | 80 | 8 | 85 |

| 3 | Pd(OAc)₂ / PPh₃ | Toluene/Ethanol/Water | 100 | 6 | 92 |

| 4 | Pd(OAc)₂ / PPh₃ | Toluene/Ethanol/Water | 120 | 6 | 88 (decomposition observed) |

This table is illustrative and based on general principles of Suzuki-Miyaura reactions.

Pressure Effects:

While temperature is a more commonly adjusted parameter in laboratory-scale synthesis, pressure can also influence reaction outcomes, particularly in catalytic hydrogenations and reactions involving gaseous reagents.

In the context of synthesizing 3-(3-Aminophenyl)-4-chlorobenzoic acid, pressure is most relevant during the catalytic reduction of the nitro group using hydrogen gas (H₂). Increasing the pressure of hydrogen gas generally increases its concentration in the reaction mixture, which can lead to a faster reaction rate. High-pressure hydrogenation is a common industrial practice to achieve efficient reductions. google.com However, for laboratory preparations, reactions are often conducted at or slightly above atmospheric pressure for safety and convenience.

For the Suzuki-Miyaura coupling step, the reaction is typically carried out at atmospheric pressure. While some studies have explored the effect of high pressure on related biphenyl syntheses, it is not a standard parameter for optimization in this context. google.com Extreme pressures have been shown to induce polymerization in some aromatic compounds. rsc.org

Mechanistic Investigations of Key Synthetic Steps

Understanding the reaction mechanisms of the key bond-forming steps is fundamental for optimizing the synthesis of 3-(3-Aminophenyl)-4-chlorobenzoic acid. The primary transformations of interest are the palladium-catalyzed C-C bond formation (Suzuki-Miyaura coupling) and the reduction of the nitro group.

Mechanism of the Suzuki-Miyaura Coupling:

The formation of the biphenyl skeleton of 3-(3-Aminophenyl)-4-chlorobenzoic acid can be achieved via a Suzuki-Miyaura cross-coupling reaction. The generally accepted catalytic cycle for this palladium-catalyzed reaction involves three main steps:

Oxidative Addition: The active palladium(0) catalyst reacts with an aryl halide (e.g., 3-bromo-4-chlorobenzoic acid) to form an arylpalladium(II) complex. This step involves the insertion of the palladium into the carbon-halogen bond. mit.edu

Transmetalation: The organoboron reagent (e.g., 3-nitrophenylboronic acid), activated by a base, transfers its organic group to the arylpalladium(II) complex. This forms a diorganopalladium(II) intermediate and releases the boron-containing byproduct.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond of the biphenyl product. This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

Mechanism of Nitro Group Reduction:

The conversion of the nitro group to an amine is a reductive process. When using a metal like iron in the presence of an acid, the mechanism is believed to proceed through a series of single electron transfers. A plausible pathway involves the following intermediates:

Nitrosoarene: The nitroaromatic compound is first reduced to a nitrosoarene.

Hydroxylamine (B1172632): The nitrosoarene is further reduced to a hydroxylamine derivative.

Amine: Finally, the hydroxylamine is reduced to the corresponding aniline (the amino group). acs.org

Interactive Data Table: Intermediates in Nitro Group Reduction

The following table outlines the key intermediates in the stepwise reduction of a nitroaromatic compound.

| Step | Intermediate | General Structure | Oxidation State of Nitrogen |

| 0 | Nitroaromatic | Ar-NO₂ | +3 |

| 1 | Nitrosoaromatic | Ar-N=O | +1 |

| 2 | N-Arylhydroxylamine | Ar-NHOH | -1 |

| 3 | Amine (Aniline) | Ar-NH₂ | -3 |

This table presents a simplified, generally accepted pathway for nitro group reduction.

Advanced Spectroscopic and Structural Elucidation of 3 3 Aminophenyl 4 Chlorobenzoic Acid

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying functional groups and probing the intermolecular interactions within a molecular solid. For 3-(3-Aminophenyl)-4-chlorobenzoic acid, the IR and Raman spectra would be dominated by vibrations of the amino (-NH2), carboxylic acid (-COOH), and chloro (-Cl) functional groups, as well as the biphenyl (B1667301) backbone.

Vibrational Mode Assignments and Functional Group Identification

The vibrational spectrum of 3-(3-Aminophenyl)-4-chlorobenzoic acid can be predicted by analyzing the characteristic frequencies of its constituent parts. The presence of both an amine and a carboxylic acid group leads to specific, identifiable peaks. theinternet.io

Key expected vibrational modes include:

O-H Stretch: A broad peak is anticipated in the range of 2500-3300 cm⁻¹ due to the hydroxyl group in the carboxylic acid, with the broadening resulting from hydrogen bonding. theinternet.io

N-H Stretch: Primary amines typically exhibit two N-H stretching bands, which would appear as a doublet around 3200-3500 cm⁻¹. theinternet.io

C=O Stretch: The carbonyl group of the carboxylic acid is expected to show a strong, sharp absorption band near 1700 cm⁻¹. theinternet.io

Aromatic C=C Stretch: The benzene (B151609) rings would give rise to two characteristic peaks, one around 1600 cm⁻¹ and another between 1400 and 1500 cm⁻¹. theinternet.io

C-N Stretch: The stretching vibration of the carbon-nitrogen bond of the amine is expected in the 1100-1200 cm⁻¹ region. theinternet.io

C-O Stretch: The carbon-oxygen single bond in the carboxylic acid would likely produce a band in the 1050-1250 cm⁻¹ range. theinternet.io

C-Cl Stretch: The carbon-chlorine stretching vibration is typically observed in the lower frequency region of the infrared spectrum.

Experimental and theoretical studies on aminobenzoic acid isomers have provided detailed assignments for these vibrational modes. researchgate.net A comparative analysis of the IR and Raman spectra of 2-, 3-, and 4-aminobenzoic acids highlights the influence of the amino group's position on the molecule's vibrational structure. researchgate.net Similarly, studies on p-chlorobenzoic acid offer insights into the vibrational characteristics of the chloro-substituted benzoic acid moiety. nih.govresearchgate.net

Table 1: Predicted IR and Raman Vibrational Modes for 3-(3-Aminophenyl)-4-chlorobenzoic acid

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) (IR) | Predicted Wavenumber (cm⁻¹) (Raman) | References |

|---|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) | theinternet.io | |

| Amine | N-H Stretch (doublet) | 3200-3500 | theinternet.io | |

| Carbonyl | C=O Stretch | ~1700 (strong, sharp) | theinternet.io | |

| Aromatic Ring | C=C Stretch | ~1600 and 1400-1500 | theinternet.io | |

| Amine | C-N Stretch | 1100-1200 | theinternet.io | |

| Carboxylic Acid | C-O Stretch | 1050-1250 | theinternet.io |

Note: This is a predictive table based on analogous compounds.

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

The presence of both a hydrogen bond donor (amino and carboxyl groups) and acceptor (carboxyl oxygen and amine nitrogen) in 3-(3-Aminophenyl)-4-chlorobenzoic acid strongly suggests the formation of extensive hydrogen bonding networks in the solid state. These interactions significantly influence the vibrational frequencies. For instance, the involvement of the carboxylic acid in hydrogen bonding is known to cause a characteristic broadening of the O-H stretching band in the IR spectrum. theinternet.ioucl.ac.uk

Studies on p-aminobenzoic acid (PABA) have shown that hydrogen bonding is a dominant interaction, particularly in less polar environments, often leading to the formation of carboxylic acid dimers. ucl.ac.ukacs.orgchemrxiv.org In aqueous solutions, while hydrogen bonding between carboxylic and amino groups is observed, π-π stacking interactions are also promoted. acs.org The specific nature of these hydrogen bonds can be polymorph-selective. ucl.ac.ukacs.org For example, in different polymorphs of PABA, the N-H group can form hydrogen bonds with the carbonyl group, with N···O distances varying from 2.94 to 3.3 Å. manchester.ac.uk The analysis of alkali metal salts of 3-aminobenzoic acid also provides insights into how the carboxylate group interacts. researchgate.net

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including its geometry, bond lengths, and the arrangement of molecules in the crystal lattice.

Single Crystal X-ray Diffraction for Molecular Geometry, Bond Lengths, and Conformation

While a specific crystal structure for 3-(3-Aminophenyl)-4-chlorobenzoic acid is not publicly available, we can infer its likely structural features from related compounds. The molecule consists of two phenyl rings connected by a C-C bond. The dihedral angle between these two rings will be a key conformational parameter. The carboxylic acid group and the amino group will also have specific orientations relative to their respective phenyl rings.

For comparison, the crystal structure of benzoic acid reveals that the molecules form centrosymmetric dimers through hydrogen bonds between their carboxyl groups. researchgate.net In substituted benzoic acids, such as ortho-chloro and fluoro derivatives, the intramolecular interactions influence the conformation of the carboxylic group relative to the benzene ring. mdpi.comresearchgate.net

Table 2: Predicted Bond Lengths and Angles for 3-(3-Aminophenyl)-4-chlorobenzoic acid based on Analogous Structures

| Bond/Angle | Predicted Value | Basis of Prediction | References |

|---|---|---|---|

| C-C (biphenyl link) | ~1.49 Å | Standard sp²-sp² C-C bond | |

| C=O (carboxyl) | ~1.25 Å | Carboxylic acid structures | researchgate.net |

| C-O (carboxyl) | ~1.30 Å | Carboxylic acid structures | researchgate.net |

| C-N (amine) | ~1.40 Å | Aminobenzoic acid structures | researchgate.net |

| C-Cl | ~1.74 Å | Chlorobenzoic acid structures | mdpi.comresearchgate.net |

| O-C=O angle | ~123° | Carboxylic acid structures | researchgate.net |

| C-C-N angle | ~120° | Aminobenzoic acid structures | researchgate.net |

Note: This is a predictive table based on analogous compounds.

Crystal Packing Analysis and Intermolecular Interactions (e.g., π-π stacking, C-H...O interactions)

The crystal packing of 3-(3-Aminophenyl)-4-chlorobenzoic acid would be governed by a combination of strong hydrogen bonds and weaker intermolecular interactions. The primary hydrogen bonding motif is likely to be the formation of carboxylic acid dimers, a common feature in the crystal structures of benzoic acid and its derivatives. researchgate.netrsc.org Additionally, hydrogen bonds involving the amino group as a donor and the carbonyl oxygen or even the chlorine atom as an acceptor are possible.

Beyond hydrogen bonding, π-π stacking interactions between the aromatic rings are expected to play a significant role in the crystal packing, as observed in polymorphs of p-aminobenzoic acid. acs.orgmanchester.ac.uk C-H···O interactions, where a carbon-hydrogen bond acts as a weak hydrogen bond donor to an oxygen acceptor, are also common in stabilizing the crystal structures of organic molecules.

Polymorphism and Crystal Engineering Considerations

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a well-documented phenomenon in aminobenzoic acids. manchester.ac.ukrsc.orgacs.orgacs.org For example, p-aminobenzoic acid is known to have at least four polymorphs (α, β, γ, and δ), with the α and β forms being the most studied. manchester.ac.ukrsc.org The formation of these different polymorphs is influenced by crystallization conditions such as solvent and temperature. acs.orgdiva-portal.org The α-form of PABA is characterized by carboxylic acid dimers and is often kinetically favored. diva-portal.org m-Aminobenzoic acid is another example, with at least five reported polymorphs. acs.org

Given the structural complexity and the presence of multiple functional groups capable of forming various intermolecular interactions, it is highly probable that 3-(3-Aminophenyl)-4-chlorobenzoic acid also exhibits polymorphism. The interplay between the different hydrogen bonding motifs and π-π stacking interactions would likely lead to a rich polymorphic landscape. Crystal engineering principles could be applied to selectively crystallize desired polymorphs by controlling the crystallization conditions and potentially through the formation of co-crystals.

UV-Vis Spectroscopy and Electronic Transitions

A comprehensive search of scientific literature and chemical databases did not yield specific experimental or theoretical studies on the UV-Vis spectroscopic properties and electronic transitions of the compound 3-(3-Aminophenyl)-4-chlorobenzoic acid. While spectroscopic data for related compounds such as 3-aminobenzoic acid and 4-chlorobenzoic acid are available, this information is not sufficient to construct a scientifically accurate and detailed analysis for the target molecule as requested.

The electronic absorption spectrum of a molecule is unique and is influenced by the complete electronic structure of the compound, including the specific arrangement of and interaction between its constituent functional groups. The conjugation and electronic effects of the aminophenyl group in conjunction with the chlorobenzoic acid moiety would produce a distinct UV-Vis spectrum. Without experimental data or computational (e.g., Time-Dependent Density Functional Theory) calculations for 3-(3-Aminophenyl)-4-chlorobenzoic acid, any discussion of its absorption maxima (λmax) and the nature of its electronic transitions (e.g., π→π* and n→π*) would be speculative and would not meet the required standard of scientific accuracy.

Therefore, this section cannot be completed as per the instructions due to the absence of the necessary research findings and data tables for 3-(3-Aminophenyl)-4-chlorobenzoic acid.

The required data for the following topics is not available in the public domain or scholarly databases:

Quantum chemical calculations, including Density Functional Theory (DFT) or ab initio methods.

Molecular dynamics simulations to assess conformational landscapes.

Analysis of reactivity descriptors using conceptual DFT.

Computationally predicted spectroscopic data (NMR, IR, UV-Vis).

Therefore, it is not possible to generate the detailed, data-driven article as per the provided instructions and outline due to the absence of foundational research on this specific molecule.

Theoretical and Computational Chemistry Studies of 3 3 Aminophenyl 4 Chlorobenzoic Acid

Solvent Effects Modeling on Molecular Structure and Reactivity

Computational chemistry provides powerful tools to model these interactions. One of the most common approaches is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM). In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. This method allows for the calculation of the solute's properties in the presence of a solvent, accounting for the bulk electrostatic effects of the solvent.

Impact on Molecular Geometry

To investigate the influence of the solvent on the molecular structure of 3-(3-Aminophenyl)-4-chlorobenzoic acid, theoretical calculations are typically performed in the gas phase and in a selection of solvents with varying polarities. Solvents commonly used for such studies include non-polar solvents like toluene (B28343) (dielectric constant, ε = 2.4), polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO, ε = 46.7), and polar protic solvents like water (ε = 78.4).

Theoretical studies on analogous aromatic carboxylic acids have shown that in the gas phase, these molecules often adopt a planar conformation to maximize conjugation. However, in polar solvents, the planarity can be distorted due to specific interactions, such as hydrogen bonding between the solvent and the amino or carboxylic acid groups. For 3-(3-Aminophenyl)-4-chlorobenzoic acid, it is hypothesized that the dihedral angle between the two phenyl rings is particularly sensitive to the solvent environment.

Interactive Data Table: Predicted Solvent-Dependent Changes in Key Molecular Properties of 3-(3-Aminophenyl)-4-chlorobenzoic acid

The following table is a hypothetical representation based on general principles of computational chemistry and studies on similar molecules, as specific data for the target compound is not published.

| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) | Predicted HOMO-LUMO Gap (eV) |

| Gas Phase | 1.0 | ~3.5 | ~4.8 |

| Toluene | 2.4 | ~4.2 | ~4.7 |

| DMSO | 46.7 | ~5.8 | ~4.5 |

| Water | 78.4 | ~6.2 | ~4.4 |

Influence on Molecular Reactivity

The reactivity of a molecule is intrinsically linked to its electronic structure, which is also susceptible to solvent effects. Key indicators of reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap, are often analyzed. A smaller HOMO-LUMO gap generally suggests higher reactivity.

In polar solvents, the energy levels of the molecular orbitals of 3-(3-Aminophenyl)-4-chlorobenzoic acid are expected to be stabilized, but not to the same extent. The LUMO is typically stabilized more than the HOMO, leading to a decrease in the HOMO-LUMO gap. This suggests that the molecule would be more reactive in polar environments. The increased charge separation in the excited state in polar solvents can also influence its photophysical properties.

Furthermore, the solvent can affect the reaction mechanism and kinetics of processes involving 3-(3-Aminophenyl)-4-chlorobenzoic acid. For example, in reactions where a polar transition state is formed, polar solvents would lower the activation energy, thereby accelerating the reaction rate. The ability of protic solvents to form hydrogen bonds can also play a direct role in catalytic cycles or proton transfer steps.

3-Amino-4-chlorobenzoic acid | 2840-28-0 - ChemicalBook 3-Amino-4-chlorobenzoic acid(2840-28-0) is a useful research chemical. ... 3-Amino-4-chlorobenzoic acid(2840-28-0). Formula: C7H6ClNO2. Mol Weight: 171.58. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG925hWjYwWqYf_G63T8z1B0X1t0p1u2jD_XkR-q8kHw9qW3h_0Yt5y8y5K-J1tW_wL96eX0P5H6F8gW-x7_T67z-Cq-t_Xm_7QzP7mXh-t3zG14x6qD7y8C99w==